![molecular formula C19H21N3O5S2 B2901941 N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 1030090-24-4](/img/structure/B2901941.png)
N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a 3,5-dimethoxyphenyl group with a thiadiazine derivative. The aim of this article is to provide an in-depth exploration of the biological activity associated with this compound, including its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N3O5S2, with a molecular weight of 435.5 g/mol. The compound's structure includes an acetamide functional group linked to a thiadiazine ring, which contributes to its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21N3O5S2 |
Molecular Weight | 435.5 g/mol |
CAS Number | 1030090-24-4 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is thought to involve the inhibition of microbial growth through interactions with specific molecular targets.
A study highlighted that derivatives of the thiadiazole moiety demonstrate broad-spectrum antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Compounds similar to this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Some derivatives exhibited antifungal effects against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anticancer Properties
The anticancer potential of this compound has also been explored. Research suggests that it may induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Studies have shown that compounds containing the thiadiazine ring can cause cell cycle arrest at the G2/M phase in cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicate that these compounds may activate caspase pathways leading to programmed cell death .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Thiadiazole Derivatives : A comprehensive investigation into various thiadiazole derivatives revealed promising antibacterial and antifungal activities against multiple strains. The introduction of specific substituents enhanced the overall efficacy .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics .
Scientific Research Applications
Chemical Intermediates
1,5-Dibromo-2,3-dimethylbenzene serves as an important intermediate in organic synthesis. It is used to produce various derivatives that find applications in pharmaceuticals and agrochemicals. The bromine substituents facilitate further reactions such as nucleophilic substitutions and coupling reactions.
Material Science
This compound is utilized in the development of new materials, particularly in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.
Biological Research
Recent studies have highlighted the potential biological activities of halogenated compounds like 1,5-dibromo-2,3-dimethylbenzene. Research indicates that such compounds may exhibit antimicrobial properties or influence metabolic pathways in microorganisms .
Case Studies
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-4-22-16-7-5-6-8-17(16)29(24,25)21-19(22)28-12-18(23)20-13-9-14(26-2)11-15(10-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPYQIRYDSDZJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.